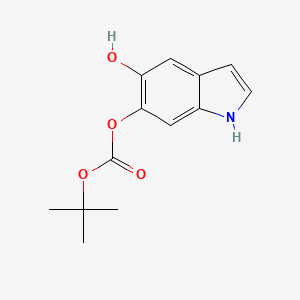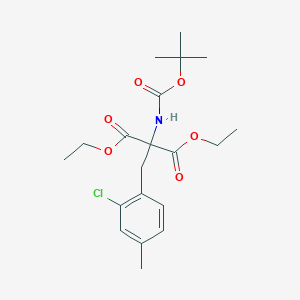![molecular formula C18H16N6 B12938451 6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5346-46-3](/img/structure/B12938451.png)
6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a methyl group at the 6-position, a phenyl group at the 1-position, and a phenylhydrazinyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by the cyclization of appropriate precursors such as 3-amino-4-cyano-5-methylpyrazole with formamide or formic acid under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 1-position through a nucleophilic substitution reaction using phenyl halides in the presence of a base such as potassium carbonate.
Addition of the Phenylhydrazinyl Group: The phenylhydrazinyl group can be added at the 4-position by reacting the intermediate compound with phenylhydrazine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazinyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions can be conducted in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in alkylated or acylated derivatives.
科学的研究の応用
6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: The compound exhibits various biological activities such as antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals, dyes, and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases and phosphodiesterases, thereby modulating cellular signaling pathways. It can also bind to receptors and alter their activity, leading to changes in cellular responses. The exact mechanism of action may vary depending on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. The presence of the phenylhydrazinyl group at the 4-position and the methyl group at the 6-position contribute to its distinct chemical reactivity and biological properties. Compared to other similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
5346-46-3 |
|---|---|
分子式 |
C18H16N6 |
分子量 |
316.4 g/mol |
IUPAC名 |
1-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C18H16N6/c1-13-20-17(23-22-14-8-4-2-5-9-14)16-12-19-24(18(16)21-13)15-10-6-3-7-11-15/h2-12,22H,1H3,(H,20,21,23) |
InChIキー |
IGENZSGGYQXINF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NNC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)

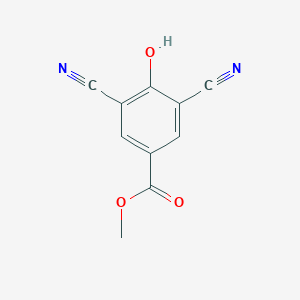




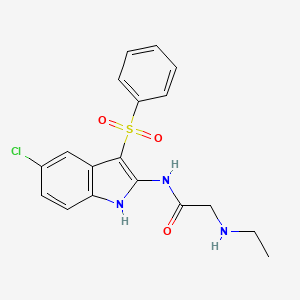
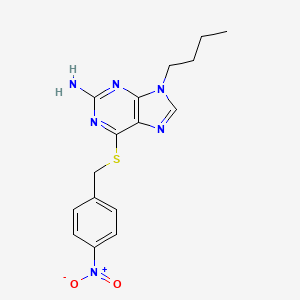
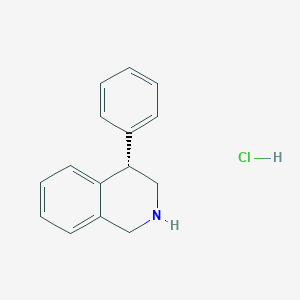
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
